molecular formula C11H9N3O2 B4496134 6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one CAS No. 1018127-83-7

6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4496134
CAS No.: 1018127-83-7
M. Wt: 215.21 g/mol
InChI Key: SQDHNYVZSGURLD-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and quinoline moieties in its structure contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as ethanol. The reaction is facilitated by heating and the use of a base like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one is unique due to the presence of a methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

6-methoxy-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-16-8-4-2-3-6-9-7(5-12-10(6)8)11(15)14-13-9/h2-5H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDHNYVZSGURLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208806
Record name 1,2-Dihydro-6-methoxy-3H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018127-83-7
Record name 1,2-Dihydro-6-methoxy-3H-pyrazolo[4,3-c]quinolin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018127-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6-methoxy-3H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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